Isoxadifen

Overview

Description

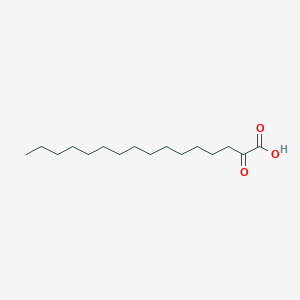

Isoxadifen, also known as 4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid, is a chemical compound primarily used as a herbicide safener. Herbicide safeners are substances that protect crops from the phytotoxic effects of herbicides without reducing the herbicidal efficacy against weeds. This compound is particularly effective in enhancing the tolerance of crops like maize and rice to certain herbicides, thereby improving crop yield and safety .

Mechanism of Action

Target of Action

Isoxadifen, specifically its ethyl variant known as this compound-ethyl, is a widely used herbicide safener . It primarily targets the metabolic processes in plants that are responsible for detoxifying herbicides . It enhances the metabolism of herbicides in crops, affects the absorption and transportation of herbicides in crops, competitively binds to herbicide target sites, and affects the activity of target enzymes .

Mode of Action

This compound-ethyl works by inducing the activity of Cytochrome P450s (CYPs) or UDP-glucuronosyltransferases (UGTs) in plants . These enzymes play a crucial role in the detoxification of herbicides, thereby reducing their phytotoxicity .

Biochemical Pathways

This compound-ethyl affects the biochemical pathways involved in the metabolism of herbicides. It induces the expression of certain genes that are crucial for resistance to herbicide phytotoxicity . For example, it has been shown to induce the expression of GSTU6, DIMBOA UGT BX8, and ABCG39, which are potential metabolic genes resistant to certain herbicides in rice .

Pharmacokinetics

The pharmacokinetics of this compound-ethyl involves its absorption, distribution, metabolism, and excretion (ADME). It can be analyzed using reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .

Result of Action

The primary result of this compound-ethyl’s action is the alleviation of herbicide injury in plants. For example, it can effectively alleviate nicosulfuron injury in maize . When this compound-ethyl and a herbicide are given simultaneously, it enhances the activity of glutathione S-transferases (GSTs) and acetolactate synthase activity in plants .

Biochemical Analysis

Biochemical Properties

Isoxadifen plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. One of the primary interactions is with cytochrome P450 monooxygenases, which are involved in the metabolism of herbicides. This compound enhances the activity of these enzymes, leading to increased detoxification of herbicides in crops. Additionally, this compound interacts with glutathione S-transferases, which are enzymes that catalyze the conjugation of glutathione to toxic substances, further aiding in detoxification processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In plant cells, this compound influences cell signaling pathways by modulating the activity of enzymes involved in detoxification. This modulation leads to changes in gene expression, resulting in the upregulation of genes associated with stress response and detoxification. This compound also impacts cellular metabolism by enhancing the breakdown and removal of toxic substances, thereby protecting cells from damage .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to cytochrome P450 monooxygenases, leading to the activation of these enzymes. This activation results in the increased metabolism of herbicides, reducing their phytotoxic effects on crops. This compound also inhibits certain enzymes that are involved in the activation of herbicides, further enhancing crop tolerance. Additionally, this compound influences gene expression by upregulating genes associated with detoxification pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable and does not degrade quickly, allowing it to exert its protective effects over an extended period. Long-term studies have shown that this compound maintains its activity and continues to enhance detoxification processes in crops. The effectiveness of this compound may decrease over time due to potential degradation or changes in cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively enhances detoxification processes without causing any adverse effects. At high doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and enzyme activity. Threshold effects have been observed, where a certain dosage is required to achieve the desired protective effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification. It interacts with enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases, which play key roles in the metabolism of herbicides. This compound enhances the activity of these enzymes, leading to increased detoxification and removal of toxic substances. This interaction also affects metabolic flux and metabolite levels, ensuring efficient detoxification processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of this compound to target sites where it can exert its protective effects. This compound’s localization and accumulation within cells are influenced by its interactions with binding proteins, which help direct it to specific compartments or organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. These modifications ensure that this compound reaches the sites where it can interact with enzymes and proteins involved in detoxification processes. The precise localization of this compound enhances its effectiveness in protecting crops from herbicide toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoxadifen can be synthesized through various methods. One common synthetic route involves the reaction of 1,1-diphenyl ethylene with ethyl 2-chloro-2-(hydroxyimino)acetate in the presence of an alkali metal compound. This method is known for its mild reaction conditions, simplicity, high yield, and low pollution, making it suitable for industrial production .

Another method involves using benzene chloride as a raw material. This method employs tetrahydrofuran as a solvent and involves reactions with magnesium and phenyl-magnesium-chloride Grignard reagent to produce 1,1-diphenyl ethylene. This intermediate then undergoes nucleophilic addition with acetophenone, followed by dehydration with p-methyl benzenesulfonic acid to form 1,1-diphenyl ethylene. Finally, this compound reacts with chloro oximide acetic acid ethyl ester to yield this compound .

Chemical Reactions Analysis

Types of Reactions

Isoxadifen undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding oxazole derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products

The major products formed from these reactions include various oxazole derivatives, reduced forms of this compound, and substituted this compound compounds .

Scientific Research Applications

Isoxadifen has several scientific research applications:

Chemistry: this compound is used as a model compound in studying the synthesis and reactivity of oxazole derivatives.

Biology: It is used to investigate the detoxification mechanisms in plants, particularly in enhancing the tolerance of crops to herbicides.

Medicine: this compound derivatives are explored for their potential pharmacological activities.

Industry: This compound is widely used in the agricultural industry as a safener to protect crops from herbicide-induced damage

Comparison with Similar Compounds

Similar Compounds

Fenoxaprop-P-ethyl: A phenoxy herbicide used in combination with isoxadifen to protect crops.

Cloquintocet-mexyl: Another herbicide safener used to protect crops from herbicide injury.

Fenclorim: A safener used in combination with various herbicides to enhance crop tolerance

Uniqueness

This compound is unique due to its broad-spectrum safening ability, which allows it to protect crops from a wide range of herbicides. Its effectiveness in enhancing the activity of multiple detoxifying enzymes and its ability to improve herbicide tolerance in both monocot and dicot plants make it a valuable compound in agricultural practices .

Properties

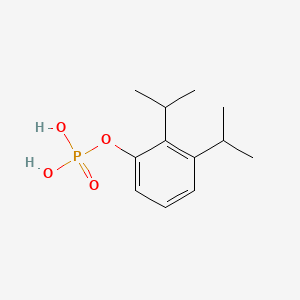

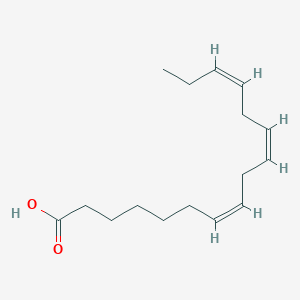

IUPAC Name |

5,5-diphenyl-4H-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15(19)14-11-16(20-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGSCCPVERXFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175200 | |

| Record name | 4,5-Dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209866-92-2 | |

| Record name | Isoxadifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209866-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxadifen [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209866922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOXADIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72348710GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of Isoxadifen-ethyl-induced herbicide detoxification?

A1: The primary downstream effect is the enhanced metabolism of the co-applied herbicide, leading to reduced herbicide concentration within the crop plant. [, , ] This prevents herbicide-induced damage and allows the crop to grow normally.

Q2: What is the molecular formula and weight of this compound-ethyl?

A2: The molecular formula of this compound-ethyl is C18H17NO3, and its molecular weight is 295.34 g/mol.

Q3: Is there spectroscopic data available for this compound-ethyl?

A3: Yes, this compound-ethyl's structure has been confirmed using various spectroscopic techniques. Studies have employed Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to characterize the compound and its derivatives. [, , , , ]

Q4: How does this compound-ethyl perform under various environmental conditions?

A4: Research indicates that this compound-ethyl's efficacy as a safener can be influenced by environmental factors such as soil texture, organic matter content, and light intensity. [] Its performance and stability under specific environmental conditions may vary depending on factors like temperature, pH, and moisture.

Q5: Does this compound-ethyl exhibit any catalytic properties itself?

A5: this compound-ethyl is not known to possess intrinsic catalytic properties. Its role is to stimulate the plant's own enzymatic machinery for herbicide detoxification rather than acting as a catalyst itself.

Q6: Have computational methods been used to study this compound-ethyl?

A6: Yes, computational chemistry tools like molecular docking and molecular dynamics simulations have been employed to investigate the interactions of this compound-ethyl with potential target proteins. [] These studies aim to better understand its mechanism of action and predict the efficacy of new derivatives.

Q7: How do structural modifications to this compound-ethyl affect its safener activity?

A7: Research on this compound-ethyl derivatives has explored the impact of structural changes on its safener activity. [, , ] Modifying the core structure or adding specific chemical groups can alter its efficacy, selectivity, and the range of herbicides it can protect against.

Q8: What is known about the stability of this compound-ethyl in formulations?

A8: this compound-ethyl is typically formulated with herbicides to provide crop safety. [, , , ] The formulation's stability can be affected by factors like storage conditions, other ingredients, and the specific herbicide it's combined with.

Q9: What are the regulatory considerations for using this compound-ethyl?

A9: Like all agrochemicals, this compound-ethyl is subject to strict regulations regarding its use, handling, and disposal. [, ] These regulations aim to minimize risks to human health and the environment.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound-ethyl in plants?

A10: Studies using radiolabeled this compound-ethyl have provided insights into its fate within plants. [, , ] These studies suggest that it is absorbed by plant tissues and metabolized, but the detailed pathways and the nature of metabolites require further investigation.

Q11: Has the efficacy of this compound-ethyl been evaluated in field settings?

A11: Numerous field trials have demonstrated the effectiveness of this compound-ethyl in protecting crops like corn and rice from herbicide damage. [, , , , , ] These studies assess factors like crop injury, weed control, and yield to determine its efficacy under real-world conditions.

Q12: Is there evidence of weed resistance to this compound-ethyl?

A12: While this compound-ethyl itself is not a herbicide, there are reported cases of weeds developing resistance to herbicide-safener combinations. [] This resistance can arise due to enhanced herbicide metabolism or alterations in the target site of the herbicide.

Q13: What is the safety profile of this compound-ethyl?

A13: Toxicological studies are conducted to evaluate the safety of this compound-ethyl for humans and the environment. [, ] These studies assess acute and chronic toxicity, and the data is used to establish safe handling practices and regulatory guidelines.

Q14: What is the environmental fate of this compound-ethyl?

A14: Research is ongoing to determine the persistence, degradation pathways, and potential impact of this compound-ethyl on soil and water ecosystems. [, ] Understanding its environmental fate is crucial for developing sustainable agricultural practices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-1-methyl-N-[(5-methyl-2-furanyl)methyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1239629.png)

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2S)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B1239633.png)

![(4E)-2-[(E)-2-(4-chlorophenyl)ethenyl]-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one](/img/structure/B1239643.png)

![2-methoxy-5-[(E)-prop-1-enyl]benzenesulfonic acid](/img/structure/B1239644.png)